molecular formula C23H26FNO5 B13838083 (2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid

(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid

Cat. No.: B13838083
M. Wt: 415.5 g/mol
InChI Key: FGOQKKSBFWHAOZ-NQIIRXRSSA-N
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Description

(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid is a complex organic compound with a unique structure that includes a carboxybenzylamino group, a methyl group, an oxopentyl group, and a fluoro-benzenepropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the coupling of an amine with a carboxylic acid derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Mechanism of Action

The mechanism of action of (alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and triggering downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alpha-substituted carboxylic acids and benzenepropanoic acid derivatives. Examples include:

Uniqueness

What sets (alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C23H26FNO5

Molecular Weight

415.5 g/mol

IUPAC Name

(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C23H26FNO5/c1-15(2)21(25(23(29)30)14-17-6-4-3-5-7-17)20(26)13-18(22(27)28)12-16-8-10-19(24)11-9-16/h3-11,15,18,21H,12-14H2,1-2H3,(H,27,28)(H,29,30)/t18-,21+/m1/s1

InChI Key

FGOQKKSBFWHAOZ-NQIIRXRSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)O)N(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)O)N(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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